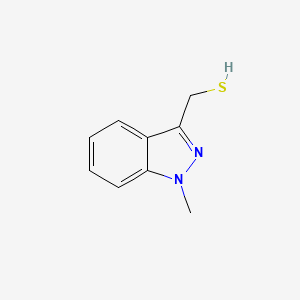

(1-methyl-1H-indazol-3-yl)methanethiol

Description

(1-Methyl-1H-indazol-3-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a methanethiol (-CH₂SH) group attached to the 3-position of a 1-methylindazole ring. Indazole derivatives are notable for their biological activity, particularly in pharmaceutical applications, due to their structural similarity to purines and other bioactive heterocycles. The thiol group in this compound enhances its reactivity, enabling participation in disulfide bond formation, metal coordination, and enzymatic interactions.

Properties

Molecular Formula |

C9H10N2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

(1-methylindazol-3-yl)methanethiol |

InChI |

InChI=1S/C9H10N2S/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 |

InChI Key |

GREBRZOVDGANOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-3

Comparison with Similar Compounds

Methanethiol (CH₃SH)

Key Differences :

- Structure : Methanethiol is a simple aliphatic thiol, lacking the indazole moiety present in the target compound.

- Reactivity : Both compounds exhibit thiol-specific reactions, such as oxidation to disulfides (e.g., CH₃SH → (CH₃)₂S₂). However, the indazole ring in (1-methyl-1H-indazol-3-yl)methanethiol may stabilize the thiol group, reducing spontaneous oxidation compared to methanethiol .

- Biological Interactions : Methanethiol is metabolized by methanethiol oxidase (MTO) in microorganisms like Methylacidiphilum fumariolicum SolV, producing H₂S. The bulkier indazole derivative may resist enzymatic degradation, altering its bioavailability and toxicity .

| Property | (1-Methyl-1H-indazol-3-yl)methanethiol | Methanethiol (CH₃SH) |

|---|---|---|

| Molecular Weight | ~178 g/mol (estimated) | 48.1 g/mol |

| pKa (Thiol group) | ~10–11 (estimated) | 10.4 |

| Oxidation Product | Disulfide-linked indazole dimer | Dimethyl disulfide |

| Enzymatic Degradation | Likely resistant | Rapid (via MTO) |

Benzimidazole Thiol Derivatives

Example: N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (Compound 11, ). Key Differences:

- Core Structure: Benzimidazole vs. indazole.

- Functional Groups: Compound 11 contains a methylthiocarbonothioyl (-SC(S)SCH₃) group, whereas (1-methyl-1H-indazol-3-yl)methanethiol has a simpler -CH₂SH group. The latter’s thiol is more nucleophilic and prone to redox reactions .

| Property | (1-Methyl-1H-indazol-3-yl)methanethiol | Benzimidazole Derivative (Compound 11) |

|---|---|---|

| Reactivity | High (free -SH group) | Moderate (steric hindrance from -SC(S)SCH₃) |

| Solubility | Moderate in polar solvents | Low (due to iodide counterion) |

| Synthetic Route | Alkylation/thiolation | Multi-step alkylation and iodination |

Methionine (C₅H₁₁NO₂S)

Key Differences :

- Structure: Methionine is an amino acid with a thioether (-SCH₃) group, contrasting with the thiol (-SH) in the target compound.

- Function: Methionine serves as a sulfur donor in biosynthesis, while (1-methyl-1H-indazol-3-yl)methanethiol’s thiol may act as a metal ligand or antioxidant.

- Synthesis: Methionine is produced industrially via methanol thiolation (CH₃OH + H₂S → CH₃SH), a reaction sensitive to catalyst acid-base properties .

| Property | (1-Methyl-1H-indazol-3-yl)methanethiol | Methionine |

|---|---|---|

| Sulfur Group | Thiol (-SH) | Thioether (-SCH₃) |

| Biological Role | Potential drug intermediate | Essential amino acid |

| Industrial Relevance | Niche (research) | High (agriculture) |

Dimethyl Disulfide (CH₃SSCH₃)

Key Differences :

- Oxidation State : Dimethyl disulfide is the oxidized form of methanethiol, whereas (1-methyl-1H-indazol-3-yl)methanethiol can form a dimeric disulfide.

- Applications : Dimethyl disulfide is a flavoring agent and pesticide, while the indazole derivative may have pharmaceutical applications due to its heterocyclic core .

Research Findings and Implications

- Chemical Stability : The indazole ring likely reduces thiol oxidation rates compared to aliphatic thiols like methanethiol, enhancing its suitability for drug design .

- Synthetic Challenges : Thiolation of indazole derivatives requires precise control to avoid over-alkylation, as seen in benzimidazole synthesis using methyl iodide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.